1-(3-Methylazetidin-1-yl)ethan-1-one
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Overview
Description
1-(3-Methylazetidin-1-yl)ethanone is an organic compound with the molecular formula C6H11NO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylazetidin-1-yl)ethanone typically involves the reaction of 3-methylazetidine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 1-(3-Methylazetidin-1-yl)ethanone may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylazetidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various azetidine derivatives with different functional groups
Scientific Research Applications
1-(3-Methylazetidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 1-(3-Methylazetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Methylazetidin-3-ol: Another azetidine derivative with similar structural features.
2-Bromo-1-(3-fluoro-3-methylazetidin-1-yl)ethanone: A halogenated derivative with different reactivity and applications.
Azetidine-2-one: A structurally related compound with distinct chemical properties .
Uniqueness
1-(3-Methylazetidin-1-yl)ethanone is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61495-94-1 |
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Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-(3-methylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C6H11NO/c1-5-3-7(4-5)6(2)8/h5H,3-4H2,1-2H3 |
InChI Key |
UBSDEIGSDJATFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C1)C(=O)C |
Origin of Product |
United States |
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